molecular formula C13H19F2N5 B11739701 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11739701
M. Wt: 283.32 g/mol
InChI Key: BNIVRHFWKJACEN-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features two pyrazole rings connected by a difluoromethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual pyrazole rings, followed by the introduction of the difluoromethyl and propyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
  • {[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-6-19-12(7-10(2)18-19)9-16-8-11-4-5-17-20(11)13(14)15/h4-5,7,13,16H,3,6,8-9H2,1-2H3

InChI Key

BNIVRHFWKJACEN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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